molecular formula C18H24N2O5 B13080166 tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate

tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate

Cat. No.: B13080166
M. Wt: 348.4 g/mol
InChI Key: OKNUGRTXJGTXBD-WPZCJLIBSA-N
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Description

tert-Butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases like n-butyllithium and electrophiles such as dimethylformamide (DMF) in anhydrous solvents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

tert-Butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand in coordination chemistry, binding to metal ions and facilitating electron transfer in redox reactions. Additionally, it can function as a Lewis acid, accepting electrons from other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate lies in its combination of the benzodioxine moiety with the pyrrolidine ring and tert-butyl ester group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-9-8-12(10-20)19-16(21)15-11-23-13-6-4-5-7-14(13)24-15/h4-7,12,15H,8-11H2,1-3H3,(H,19,21)/t12?,15-/m1/s1

InChI Key

OKNUGRTXJGTXBD-WPZCJLIBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)[C@H]2COC3=CC=CC=C3O2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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